Product packaging for Bruceoside E(Cat. No.:CAS No. 167782-23-2)

Bruceoside E

Cat. No.: B1199036
CAS No.: 167782-23-2
M. Wt: 670.7 g/mol
InChI Key: QBIRRDDMFSFVGM-RJXHQGEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bruceoside E is a quassinoid glycoside isolated from the medicinal plant Brucea javanica (also known as Ya-Dan-Zi). This plant is a recognized source of bioactive quassinoids, a class of compounds studied for their potent biological activities. Quassinoids from Brucea javanica, such as the well-characterized brusatol and bruceine D, have demonstrated significant anticancer properties in preclinical research, acting through mechanisms including the inhibition of protein synthesis and the suppression of key signaling pathways like Nrf2, JNK/p38 MAPK, and STAT3. While the specific biological data and mechanism of action for this compound require further research, it shares a core structural similarity with these active compounds. Related quassinoid glycosides, like Bruceoside A, have been shown to act as prodrugs in vivo, where they are metabolized by gut bacteria into more potent, deglycosylated compounds. This suggests this compound may also have potential value for investigating metabolic activation and its resulting effects on cancer cells, parasitic diseases like malaria, and inflammatory pathways. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H42O16 B1199036 Bruceoside E CAS No. 167782-23-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

167782-23-2

Molecular Formula

C31H42O16

Molecular Weight

670.7 g/mol

IUPAC Name

(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid

InChI

InChI=1S/C31H42O16/c1-10(2)5-16(33)47-22-24-30-9-43-31(24,28(41)42)25(39)21(38)23(30)29(4)7-13(17(34)11(3)12(29)6-15(30)46-26(22)40)44-27-20(37)19(36)18(35)14(8-32)45-27/h7,10-12,14-15,18-25,27,32,35-39H,5-6,8-9H2,1-4H3,(H,41,42)/t11-,12-,14+,15+,18+,19-,20+,21+,22+,23+,24+,25-,27+,29-,30+,31?/m0/s1

InChI Key

QBIRRDDMFSFVGM-RJXHQGEXSA-N

SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H]3[C@@]45COC([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)O

Canonical SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O

Synonyms

bruceoside E

Origin of Product

United States

Isolation and Structural Elucidation Methodologies of Bruceoside E

Extraction and Fractionation Strategies from Plant Material

The primary plant source for Bruceoside E is the fruits or seeds of Brucea javanica. informahealthcare.comscielo.org.mx Other Brucea species, such as Brucea amarissima, have also been reported to contain this compound and related quassinoids.

The initial step typically involves the comminution of dried plant material (e.g., seeds or fruits) into a fine powder. This powdered material is then subjected to extraction using various organic solvents. Common extraction solvents include methanol (B129727) dntb.gov.ua, ethanol (B145695) (e.g., 95% ethanol, 96% alcohol, or 70% ethanol) med-life.cndatapdf.com, or a combination thereof. Extraction methods often involve maceration or ultrasonic extraction at room temperature. scielo.org.mxdntb.gov.uamed-life.cn

Following the initial extraction, the crude extract is usually concentrated under vacuum. To remove non-polar impurities, the concentrated extract may be defatted by partitioning with petroleum ether. med-life.cn The remaining extract is then subjected to a series of liquid-liquid fractionations using solvents of increasing polarity. Typical solvents for sequential fractionation include ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). med-life.cn This process yields different fractions, each enriched with compounds of varying polarities, thereby facilitating the subsequent purification steps.

Advanced Chromatographic Purification Techniques for this compound Isolation

After initial extraction and fractionation, the fraction containing this compound and other quassinoids undergoes advanced chromatographic purification to isolate the pure compound.

Column chromatography (CC) is a fundamental technique employed for the preliminary purification of this compound from the enriched fractions. Silica (B1680970) gel is a widely used stationary phase for normal-phase column chromatography, allowing separation based on differences in polarity. med-life.cn Elution is typically performed using a gradient system of solvents, starting with less polar mixtures and gradually increasing polarity to elute more polar compounds. Examples of solvent systems include chloroform-methanol med-life.cn or ethyl acetate-methanol gradients. med-life.cn

For compounds with different polarity profiles or to achieve higher resolution, octadecyl silica gel (ODS, C18) column chromatography, a reversed-phase approach, may also be utilized. researchgate.net This technique separates compounds based on their hydrophobicity.

Preparative High-Performance Liquid Chromatography (HPLC) is often the final and most critical step for obtaining highly pure this compound. This technique offers superior resolution compared to conventional column chromatography. Reversed-phase C18 columns are commonly employed for preparative HPLC of quassinoids, including bruceosides. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often used in a gradient elution mode to optimize separation. researchgate.net

Table 1: Common Chromatographic Materials and Solvent Systems for this compound Purification

Chromatographic TechniqueStationary PhaseTypical Mobile Phase (Examples)Purpose
Column ChromatographySilica GelChloroform-Methanol, Ethyl Acetate-Methanol (gradient) med-life.cnInitial separation and fractionation
Column ChromatographyOctadecyl Silica GelWater-Methanol/Acetonitrile (gradient)Enhanced separation of polar compounds
Preparative HPLCReversed-Phase C18Water-Methanol/Acetonitrile (gradient) researchgate.netHigh-purity isolation

Column Chromatography Approaches

Spectroscopic and Spectrometric Approaches for Structural Confirmation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the complete structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely performed. uobabylon.edu.iq

¹H NMR Spectroscopy: Provides information on the number, type, and connectivity of hydrogen atoms within the molecule. Chemical shifts (δ), multiplicity, and coupling constants (J values) are analyzed to identify different proton environments and their relationships. uobabylon.edu.iq

¹³C NMR Spectroscopy: Reveals the carbon skeleton of the molecule, providing chemical shifts for each unique carbon atom. uobabylon.edu.iq This helps in identifying different carbon environments (e.g., methyl, methylene, methine, quaternary carbons, carbonyls).

Correlation Spectroscopy (COSY): Shows correlations between coupled protons. uobabylon.edu.iq

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): Correlates protons directly bonded to carbons. uobabylon.edu.iq

High-Resolution Mass Spectrometry (HRMS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), is a powerful tool for determining the exact molecular weight and elemental composition of this compound. uobabylon.edu.iq

HRMS provides a precise mass-to-charge ratio (m/z) for the molecular ion, which allows for the unambiguous determination of its molecular formula. The accuracy of HRMS data (typically to four or more decimal places) helps distinguish between compounds with very similar nominal masses but different elemental compositions. amrutpharm.co.in Additionally, fragmentation patterns observed in mass spectrometry can provide further structural insights by revealing characteristic fragments of the molecule. amrutpharm.co.in

For this compound, HR-ESI-MS data would confirm its molecular formula and provide the exact mass, which, in conjunction with NMR data, leads to its definitive structural assignment. Specific HRMS data (e.g., exact m/z values) for this compound were not explicitly provided in the search results.

Compound Names and PubChem CIDs

The following table lists this compound and other chemical compounds mentioned in this article, along with their corresponding PubChem Compound IDs (CIDs) where available from the search results.

Biosynthetic Pathways of Quassinoids: Implications for Bruceoside E

Biogenetic Origin from Triterpenoid (B12794562) Precursors (e.g., Euphane, Tirucallane (B1253836) Skeletons)

Quassinoids are biosynthetically derived from tetracyclic triterpenoid precursors, which themselves originate from the mevalonate (B85504) pathway, leading to the formation of 2,3-oxidosqualene (B107256). This primary metabolite undergoes cyclization to form triterpenoid skeletons such as euphane and tirucallane nih.govtandfonline.comwikipedia.org. Specifically, (20R)-euphol or (20S)-tirucallol are recognized as the direct triterpenoid precursors for quassinoids in the Simaroubaceae family tandfonline.com. These C30 triterpenoids serve as the foundational scaffolds that subsequently undergo a series of modifications to yield the characteristic quassinoid structures. The initial steps of quassinoid biosynthesis are reported to be identical to those of limonoid biosynthesis, leading to a shared protolimonoid intermediate, melianol (B1676181) uni.lu.

The conversion from these C30 triterpenoids to quassinoids involves a multi-step process of oxidative degradation tandfonline.com. This includes the loss of carbon atoms, reducing the triterpenoid skeleton from C30 to smaller C26, C25, C22, C20, C19, or C18 carbon backbones, which characterize different quassinoid types tandfonline.comuni.lu.

Oxidative Degradation and Rearrangement Mechanisms in Plant Biosynthesis

The transformation of triterpenoid precursors into quassinoids involves a series of complex oxidative degradation and rearrangement reactions nih.govtandfonline.com. This process typically includes oxidation, reduction, and rearrangement reactions. A key aspect of quassinoid biosynthesis is the oxidative cleavage of the triterpenoid side chain and the subsequent rearrangement of the carbon skeleton tandfonline.com. For instance, the degradation often involves the loss of terminal carbons from the side chain.

Studies have proposed that the biogenetic process from C25 quassinoids to C20 quassinoids can occur via Baeyer-Villiger oxidation, as observed in the chemical transformation of perforalactone B (a C25 quassinoid) to perforaquassin A (a C20 quassinoid) tandfonline.com. These post-cyclization skeletal rearrangements are crucial for expanding the scaffold diversity of triterpenoids in plants. The resulting common core often contains a fused δ-valerolactone moiety.

Enzymatic Transformations and Key Biosynthetic Intermediates of Quassinoids

The intricate steps in quassinoid biosynthesis are catalyzed by specific enzymes. The initial committed step is catalyzed by an oxidosqualene cyclase (OSC), which converts 2,3-oxidosqualene into the tetracyclic triterpenoid scaffold. Following this, cytochrome P450 monooxygenases (P450s) play a critical role in the oxidative modifications, including hydroxylation and further degradation steps. Examples of P450s identified in related pathways include CYP71CD4 and CYP71BQ17, which, along with an oxidosqualene cyclase, lead to the formation of the protolimonoid melianol. Melianol is a key intermediate shared between quassinoid and limonoid biosynthesis, indicating a common evolutionary origin for these classes of compounds.

In addition to P450s, oxidoreductases catalyze reduction reactions, and isomerases facilitate rearrangement reactions. Recent research has identified a cytochrome P450 monooxygenase (CYP88A154) and two isomerases that are involved in modifying the tirucallane scaffold through epoxidation-rearrangement logic, leading to skeletal rearrangements after the initial cyclization uni.lu. These enzymes are crucial for the diversification of triterpenoid classes, including quassinoids.

Key enzymes and intermediates identified in quassinoid biosynthesis are summarized in the table below:

Enzyme/Intermediate ClassRole in BiosynthesisExamples/Notes
Oxidosqualene Cyclase (OSC)Catalyzes the cyclization of 2,3-oxidosqualene to triterpenoid skeletons.AaTS (in Ailanthus altissima)
Cytochrome P450 Monooxygenases (P450s)Involved in oxidation steps, including hydroxylation and degradation.AaCYP71CD4, AaCYP71BQ17 (in Ailanthus altissima), CYP88A154 uni.lu
IsomerasesFacilitate rearrangement reactions of the triterpenoid scaffold.Two isomerases identified in Sapindales plants uni.lu
ProtolimonoidKey intermediate in the shared pathway of quassinoids and limonoids.Melianol
Euphane/Tirucallane SkeletonsInitial triterpenoid precursors before oxidative degradation.(20R)-euphol, (20S)-tirucallol tandfonline.comwikipedia.org

Genetic and Molecular Basis of Quassinoid Biosynthesis in Brucea javanica

Brucea javanica is well-known for its rich content of quassinoids and triterpenoids. While the specific genetic and molecular basis for Bruceoside E biosynthesis in Brucea javanica is not fully detailed in available literature, insights can be drawn from studies on related plants within the Simaroubaceae family, such as Ailanthus altissima (tree of heaven), which also produces quassinoids uni.lu.

Research on Ailanthus altissima has identified the first three committed steps of quassinoid biosynthesis, involving an oxidosqualene cyclase (AaTS) and two cytochrome P450 monooxygenases (AaCYP71CD4 and AaCYP71BQ17), which lead to the protolimonoid melianol. These findings confirm the long-standing hypothesis that quassinoids and limonoids share an evolutionary origin and a conserved initial biosynthetic pathway. The presence of homologous genes and similar biosynthetic logic across the Simaroubaceae family suggests that Brucea javanica likely employs analogous enzymatic machinery for the production of its diverse quassinoids, including this compound. Further research into the transcriptome and metabolome of Brucea javanica would be crucial to fully elucidate the specific genes and enzymes responsible for the later, more diversified steps leading to individual quassinoids like this compound.

Preclinical Biological Activities of Bruceoside E in Research Models

Anti-tuberculosis Potential via in silico Studies and Predictive Modeling

Bruceoside E has been investigated for its potential antituberculosis activity through in silico studies, which utilize computational methods to predict molecular interactions and biological effects. These studies are crucial in the early stages of drug discovery, especially for identifying lead compounds against challenging pathogens like Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB) nih.gov.

One significant area of focus for this compound has been its inhibitory potential against the InhA enzyme. InhA, or Mycobacterium enoyl acyl carrier protein reductase, is a key enzyme involved in the type II fatty acid synthesis (FAS II) pathway of Mycobacterium tuberculosis. This pathway is essential for the synthesis of meromycolic acids, which are critical components of the mycobacterial cell wall. Consequently, InhA is considered a vital target for the development of new antitubercular drugs nih.gov.

In an in silico molecular docking study, this compound demonstrated an ability to interact with the InhA enzyme, exhibiting a MolDock score of -151.98 Kcal/mol nih.gov. This score indicates a favorable binding affinity, suggesting that this compound could potentially inhibit the enzyme's function. For comparison, other compounds from Brucea javanica, including Bruceoside F, showed even lower (more favorable) MolDock scores, with Bruceoside F registering -190.76 Kcal/mol, and reference drugs like N-(4-Methylbenzoyl)-4-Benzylpiperidine (4PI) and Isoniazid (INH) having scores of -120.61 Kcal/mol and -54.44 Kcal/mol, respectively nih.gov. While Bruceoside F showed the lowest score among the tested compounds, the activity of this compound highlights its potential as a contributing factor to the antitubercular properties observed in Brucea javanica extracts. The findings suggest that bruceoside derivatives, including this compound, warrant further investigation for their direct inhibitory effects on the InhA enzyme and their broader antituberculosis potential nih.gov.

Table 1: In Silico MolDock Scores of Bruceosides and Reference Compounds Against InhA Enzyme

CompoundMolDock Score (Kcal/mol)
This compound-151.98
Bruceoside F-190.76
N-(4-Methylbenzoyl)-4-Benzylpiperidine (4PI)-120.61
Isoniazid (INH)-54.44

Other Investigated Preclinical Bioactivities (e.g., anti-inflammatory, immunomodulatory)

Brucea javanica, the plant source of this compound, is widely recognized in traditional medicine for its diverse pharmacological activities, including anti-inflammatory and immunomodulatory effects nih.gov. Modern pharmacological studies have shown that various active compounds isolated from B. javanica exhibit a range of biological properties, such as anti-viral, anti-inflammatory, and cytotoxic activities nih.gov.

While extensive detailed studies focusing solely on this compound for its anti-inflammatory and immunomodulatory properties are not as widely reported as for other quassinoids, its presence as a constituent of Brucea javanica suggests its potential contribution to these effects. For instance, other quassinoids from Brucea javanica, such as Bruceoside B, have been more thoroughly investigated for their anti-inflammatory mechanisms. Bruceoside B has demonstrated the ability to inhibit the release of nitric oxide (NO) and the secretion of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in lipopolysaccharide (LPS)-activated macrophages researchgate.net. Furthermore, Bruceoside B has been shown to inhibit the activity of the Akt pathway and its downstream signaling, reducing the activation of apoptotic processes and demonstrating therapeutic effects on LPS-induced acute lung injury in mice researchgate.net.

The broader class of quassinoids, to which this compound belongs, is known for its anti-inflammatory properties, often by modulating key cellular pathways involved in inflammation jst.go.jp. While specific mechanistic data for this compound's direct anti-inflammatory or immunomodulatory actions are less elucidated in the readily available literature, its structural classification within the quassinoid family and its origin from Brucea javanica indicate a potential for such bioactivities, warranting further dedicated research.

Table 2: Representative Bioactivities of Brucea javanica Constituents (including Bruceosides)

Constituent/ClassInvestigated BioactivityKey Findings/Mechanism (where available)
This compoundAnti-tuberculosisIn silico inhibition of InhA enzyme (MolDock score: -151.98 Kcal/mol) nih.gov
Bruceoside BAnti-inflammatoryInhibition of NO, TNF-α, IL-6, IL-1β release; Inhibition of PI3K/Akt/NF-κB pathways in LPS-activated macrophages researchgate.net
Quassinoids (general)Anti-inflammatory, ImmunomodulatoryModulate inflammatory pathways, contribute to anti-inflammatory effects of Brucea javanica nih.govjst.go.jp

Molecular and Cellular Mechanisms of Action of Bruceoside E

Modulation of Key Intracellular Signaling Pathways

Research into the molecular mechanisms of Brucea javanica compounds often highlights the involvement of various intracellular signaling pathways. However, for Bruceoside E specifically, detailed studies on its direct modulation of these pathways are limited. Much of the available information pertains to other quassinoids found in the same plant.

Nrf2 Pathway Inhibition

PI3K/AKT/mTOR Pathway Interactions

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central intracellular signaling cascade involved in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers. Studies have shown that other quassinoids, such as brusatol (B1667952) and bruceine D (PubChem CID: 441788), can modulate the PI3K/AKT/mTOR pathway, influencing processes like cell apoptosis and proliferation. dovepress.com However, specific detailed interactions of this compound with the PI3K/AKT/mTOR pathway have not been explicitly detailed in the provided research findings.

JNK/p38 MAPK Pathway Activation

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are critical stress-activated protein kinase pathways involved in cellular responses to stress, inflammation, and apoptosis. While some quassinoids, including brusatol and bruceine A (PubChem CID: 441789), have been reported to activate JNK and p38 MAPK signaling, leading to effects such as cell apoptosis, specific detailed research on the activation of these pathways by this compound is not explicitly provided in the available literature. dovepress.com

STAT3 Signaling Modulation

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a significant role in cell proliferation, survival, and differentiation, and its constitutive activation is frequently observed in various cancers. Research has demonstrated that other quassinoids, such as bruceine D and brusatol, can inhibit the STAT3 signaling pathway, thereby impeding tumor growth and metastasis. dovepress.com However, specific detailed findings regarding this compound's direct modulation of STAT3 signaling are not present in the provided search results.

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of immune and inflammatory responses, as well as cell survival and proliferation. Aberrant activation of NF-κB is associated with various diseases, including cancer. While other quassinoids like brusatol and bruceine D have been shown to suppress the NF-κB signaling pathway, contributing to their anti-inflammatory and anti-cancer properties, specific detailed research on this compound's direct inhibition of the NF-κB pathway is not explicitly detailed in the provided literature. dovepress.comdovepress.com

Impact on Macromolecular Biosynthesis

While direct and detailed research specifically on this compound's impact on macromolecular biosynthesis is limited, studies on other quassinoids from Brucea javanica provide insights into the potential mechanisms of action within this class of compounds. Early research reported that several quassinoids, including bruceine D (PubChem CID: 441788), bruceine E (PubChem CID: 122785), and bruceoside A (PubChem CID: 441789), inhibited DNA, RNA, and protein synthesis in P-388 lymphocytic leukemia cells. nih.gov These compounds were also noted for their effect on the suppression of lysosomal proteolytic activity. While these findings highlight the impact of related quassinoids on fundamental cellular processes, specific detailed findings for this compound (PubChem CID: 3000803) concerning macromolecular biosynthesis are not explicitly provided in the current search results.

Analytical Methodologies for Research and Quantification of Bruceoside E

High-Performance Liquid Chromatography (HPLC) based Methods

HPLC-based methods are fundamental for the separation, identification, and quantification of Bruceoside E, both as a pure compound and within complex matrices.

Development of Quantitative Assays for this compound

Quantitative assays for this compound often leverage the high separation efficiency of HPLC coupled with sensitive detection techniques. A rapid and sensitive HPLC-tandem mass spectrometry (HPLC-MS/MS) method has been developed and validated for the quantification of Bruceine E (this compound) in rat plasma. nih.gov This method utilized a Zorbax SBC-18 column for chromatographic separation. nih.gov The mobile phase consisted of acetonitrile (B52724) and deionized water with 0.1% formic acid, employing a gradient elution program at a flow rate of 0.5 mL/min. nih.gov For detection, analytes were monitored in multiple reaction monitoring (MRM) mode with electrospray positive ionization. nih.gov Bruceine E was specifically detected with the transition of m/z 395.2→377.2. nih.gov Eurycomanone, another quassinoid, served as the internal standard with a transition of m/z 409.2→391.2. nih.gov This validated method has been successfully applied in pharmacokinetic and bioavailability studies in rats, demonstrating its utility for quantitative research applications in biological matrices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS, especially its ultra-high performance variant, offers enhanced sensitivity and specificity for the analysis of this compound.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Sensitivity and Specificity

UHPLC-MS/MS combines the superior chromatographic resolution and speed of UHPLC with the high sensitivity and specificity of tandem mass spectrometry. This combination is particularly advantageous for the analysis of complex biological samples and for compounds present at low concentrations. The method developed for Bruceine E (this compound) in rat plasma, though described as HPLC-MS/MS, demonstrates characteristics consistent with high-performance systems, emphasizing its sensitivity. nih.gov The use of specific MRM transitions (m/z 395.2→377.2 for Bruceine E) ensures high specificity by selectively monitoring the fragmentation of the target analyte, minimizing interference from the sample matrix. nih.gov For related quassinoids, such as Bruceoside A, UHPLC-MS/MS methods have been developed using columns with small particle sizes (e.g., BEH C18 column, 2.1 × 50 mm, 1.7 µm), further highlighting the application of UHPLC for this class of compounds to achieve improved sensitivity and faster analysis times. wikipedia.org

Method Validation for Research Applications in Biological Matrices

Method validation is a critical process to ensure that an analytical method consistently delivers accurate and reproducible results, especially when applied to biological matrices. scienceopen.comnih.gov The HPLC-MS/MS method for Bruceine E in rat plasma was rigorously validated and conformed to regulatory requirements, demonstrating its reliability for pharmacokinetic and bioavailability studies. nih.gov Key parameters evaluated during method validation for bioanalytical applications include:

Linearity: Demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range. scienceopen.comdovepress.com

Sensitivity: Assessed by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ), which represent the lowest concentrations that can be reliably detected and quantified, respectively. scienceopen.comdovepress.com

Accuracy: Measures how close the determined concentration is to the true or nominal concentration, often expressed as percentage relative error. scienceopen.comdovepress.com

Precision: Evaluates the reproducibility of the method under defined conditions, including intra-day (repeatability) and inter-day (intermediate precision) variability, typically expressed as relative standard deviation (RSD). scienceopen.comdovepress.com

Recovery: Determines the efficiency of the sample preparation process in extracting the analyte from the biological matrix. dovepress.comscienceopen.com

Matrix Effect: Assesses the influence of co-eluting endogenous compounds from the biological matrix on the ionization of the analyte, which can lead to signal suppression or enhancement in MS detection. dovepress.comscienceopen.com Strategies like optimized sample preparation (e.g., protein precipitation, solid-phase extraction) and the use of stable isotope-labeled internal standards are crucial to mitigate matrix effects. nih.gov

Stability: Evaluates the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term, long-term stability). scienceopen.com

For the quantitative determination of Bruceine E in rat plasma, the method's validation ensured its suitability for reliable measurement in a complex biological environment. nih.gov

Integration of Multiple Analytical Techniques for Comprehensive Research

For a comprehensive understanding of complex chemical compounds like this compound, particularly within botanical extracts or biological systems, the integration of multiple analytical techniques is highly beneficial. Combining chromatographic separation techniques (like HPLC or UHPLC) with mass spectrometry (LC-MS/MS) provides robust identification, structural elucidation, and quantification. nih.govscienceopen.com While chromatography separates the components of a mixture, mass spectrometry offers detailed information about their molecular weight and fragmentation patterns, enabling unambiguous identification and sensitive quantification. nih.govscienceopen.com This multi-dimensional approach allows for more detailed and accurate analyses, facilitating in-depth research into complex biological systems and the characterization of natural products. nih.gov

Q & A

Q. How can researchers differentiate Bruceoside E from other Bruceosides (A–F) using spectroscopic methods?

  • Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy to analyze structural variations, such as the presence/absence of R1/R2 groups (e.g., this compound lacks R1 and has a propyl ester at R2 ). Mass spectrometry (MS) can confirm molecular weight differences, while high-performance liquid chromatography (HPLC) can separate isomers based on polarity .

Q. What in vitro models are suitable for preliminary assessment of this compound’s bioactivity?

  • Methodology : Use cell viability assays (e.g., MTT or ATP-based assays) to evaluate anticancer potential. Apoptosis markers (e.g., caspase-3 activation) and ROS detection kits can clarify mechanisms. Standardize assays with positive controls (e.g., doxorubicin) and replicate experiments to ensure statistical significance .

Q. How should researchers validate the purity of this compound isolates prior to experimentation?

  • Methodology : Combine chromatographic (HPLC, TLC) and spectroscopic (NMR, IR) techniques. Purity thresholds (>95%) should be established via integration of chromatographic peaks and absence of extraneous signals in NMR spectra .

Advanced Research Questions

Q. What strategies can resolve contradictory bioactivity data for this compound across studies?

  • Methodology :
  • Assay standardization : Control variables like cell passage number, incubation time, and solvent (e.g., DMSO concentration) .
  • Orthogonal assays : Validate results using complementary methods (e.g., flow cytometry for apoptosis alongside gene expression analysis).
  • Purity verification : Re-analyze compound batches via HPLC-MS to rule out structural analogs or degradation products .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodology :
  • Synthetic modification : Introduce functional groups at R1/R2 positions (e.g., ester vs. ketone groups) and test derivatives in bioassays .
  • Computational modeling : Use molecular docking to predict interactions with target proteins (e.g., NF-κB or mTOR pathways) .
  • Data tabulation : Compare IC50 values of derivatives in a table format to identify critical structural motifs (Example Table 1):
DerivativeR1 GroupR2 GroupIC50 (μM)Target Protein
This compoundNoneCOO(C3H7)12.3Caspase-3
Bruceoside ACH3C=O45.6NF-κB

Q. What experimental designs minimize bias in assessing this compound’s mechanism of action?

  • Methodology :
  • Blinded studies : Assign compound codes to prevent observer bias during data collection .
  • Control groups : Include vehicle controls (solvent-only) and untreated controls.
  • Dose-response curves : Test multiple concentrations to establish efficacy thresholds and rule off-target effects .

Q. How can researchers ensure reproducibility of this compound’s synthesis and characterization?

  • Methodology :
  • Detailed protocols : Document reaction conditions (e.g., temperature, catalysts) and purification steps (e.g., column chromatography gradients) .
  • Supplementary data : Provide raw NMR/MS spectra and crystallographic data (if available) in supporting information files .

Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?

  • Methodology : Use non-linear regression models (e.g., GraphPad Prism) to calculate IC50 values. Apply ANOVA for multi-group comparisons and report p-values with confidence intervals .

Q. How should conflicting cytotoxicity data between this compound and its analogs be visualized?

  • Methodology : Generate heatmaps or radar charts to compare potency across cell lines. Use scatter plots with error bars to highlight variability between replicates .

Ethical & Methodological Considerations

Q. What ethical guidelines apply to in vivo studies of this compound’s toxicity?

  • Methodology : Follow institutional animal care protocols (IACUC), including dose limits and humane endpoints. Publish negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.